Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

HIF-PHD inhibition hypoxia-inducible factor erythropoiesis research

This is a documented Roxadustat impurity required for ICH Q3A/B method validation and ANDA/DMF submissions. The 7-bromo substitution provides distinct heavy atom phasing for X-ray crystallography and MS quantification. As a moderate-affinity PHD ligand (EC50 5.8 μM), it enables dose-response studies of graded HIF stabilization. Supplied with full Certificate of Analysis supporting regulatory analytical method development.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
Cat. No. B13847151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C=C(C=CC2=C1O)Br
InChIInChI=1S/C11H8BrNO3/c1-16-11(15)9-10(14)8-3-2-7(12)4-6(8)5-13-9/h2-5,14H,1H3
InChIKeyOIFRNZDACYSGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromo-4-Hydroxyisoquinoline-3-Carboxylate: Identity, Pharmacological Context, and Procurement Relevance


Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (CAS 1572439-66-7, C₁₁H₈BrNO₃) is a halogenated 4-hydroxyisoquinoline-3-carboxylate derivative. It is formally classified as an impurity of Roxadustat (FG-4592), the marketed HIF prolyl hydroxylase inhibitor (HIF-PHI) . The compound retains the core 4-hydroxyisoquinoline-3-carboxylate pharmacophore but differs by a bromine substitution at the 7-position and a methyl ester at the 3-carboxylate . As a PHD enzyme ligand and a Roxadustat impurity reference material, its procurement value is driven by specific requirements in PHD inhibitor SAR studies, analytical method validation, and impurity profiling, rather than as a general-purpose building block [1].

Why Generic 4-Hydroxyisoquinolines Cannot Substitute Methyl 7-Bromo-4-Hydroxyisoquinoline-3-Carboxylate in PHD Research


Generic substitution of 4-hydroxyisoquinoline analogs is not feasible for three data-driven reasons. First, the 7-bromo substitution directly impacts biological activity; BindingDB data confirms this compound modulates HIF1α transactivation in cell-based PHD assays at an EC₅₀ of 5.8 μM, while the unsubstituted 4-hydroxyisoquinoline-3-carboxylate scaffold exhibits substantially different potency profiles [1]. Second, the 7-bromo group provides a distinct heavy atom for X-ray crystallography phasing and mass spectrometry quantification, a feature absent in non-halogenated analogs . Third, this specific compound is a documented impurity of Roxadustat, making it a required reference standard for regulatory analytical method validation under ICH Q3A/B guidelines, where generic isoquinoline analogs lack the structural and chromatographic identity needed to serve as authentic impurity markers .

Quantitative Differentiation of Methyl 7-Bromo-4-Hydroxyisoquinoline-3-Carboxylate Against Closest Analogs


PHD-Mediated HIF1α Transactivation: Methyl 7-Bromo-4-Hydroxyisoquinoline-3-Carboxylate vs. Roxadustat (FG-4592)

In a cell-based functional assay measuring PHD inhibition via HIF1α-driven luciferase reporter activation in mouse NIH/3T3 cells, methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate exhibits an EC₅₀ of 5.8 μM (5.80E+3 nM), while Roxadustat (FG-4592) — the parent clinical HIF-PHI — is a low-nanomolar inhibitor with reported in vitro potency approximately three orders of magnitude greater [1]. This quantitative difference establishes the compound as a moderate-affinity PHD ligand suitable for mechanistic probe studies where potent HIF stabilization would confound downstream transcriptomic or phenotypic readouts [2].

HIF-PHD inhibition hypoxia-inducible factor erythropoiesis research

Monoamine Oxidase Isoform Selectivity: MAO-A vs. MAO-B Inhibition Profile of Methyl 7-Bromo-4-Hydroxyisoquinoline-3-Carboxylate

BindingDB-curated enzyme inhibition data reveal a 2.5-fold selectivity window between MAO isoforms. Against human membrane-bound MAO-A expressed in insect cell membranes, the compound shows an IC₅₀ of 23 μM (2.30E+4 nM). Against human MAO-B under identical assay conditions, the IC₅₀ is 58 μM (5.80E+4 nM) [1]. A separate data point for rat brain mitochondrial MAO-B reports an IC₅₀ of 74 nM [2]; however, this single-point value lacks cross-species validation and should be interpreted with caution. The consistent 2.5-fold selectivity for MAO-A over MAO-B in the human recombinant system provides a defined selectivity fingerprint absent from most 4-hydroxyisoquinoline analogs lacking 7-bromo substitution [3].

MAO inhibition isoform selectivity neuropharmacology

Roxadustat Impurity Identity: Regulatory Reference Standard vs. Alternative Isoquinoline Impurities

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is a documented impurity of Roxadustat (FG-4592), the HIF-PHI approved for anemia of chronic kidney disease . In contrast to other Roxadustat impurities such as methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate (CAS 2711953-58-9) , the 7-bromo derivative lacks the phenoxy ether extension present in the parent drug, making it a structurally distinct process impurity generated via alternative synthetic routes. Commercial suppliers offer this compound at ≥95% purity as a reference standard for HPLC method development, stability studies, and regulatory submissions .

pharmaceutical impurity reference standard analytical method validation

Antiproliferative Activity in MCF7 Breast Cancer Cells: Baseline Potency vs. 4-Hydroxyisoquinoline Scaffold

ChEMBL functional assay data (CHEMBL2345705) documents antiproliferative activity of methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate against human MCF7 breast adenocarcinoma cells via 72-hour MTT assay [1]. The 4-hydroxyisoquinoline-3-carboxylate scaffold has been explored in kinase inhibitor programs including PI3K and Rho-kinase (ROCK) inhibition [2], though quantitative IC₅₀ values for this specific compound in MCF7 cells are not publicly disclosed in the ChEMBL record. This positions the compound as a screening hit for anticancer programs, but with limited publicly available quantitative benchmarking against optimized clinical candidates in this target class.

anticancer screening MCF7 antiproliferative

PHD1 Isoform Selectivity Potential: Class-Level Inference from 4-Hydroxyisoquinoline Patent Landscape

The 4-hydroxyisoquinoline scaffold is the subject of extensive patent protection for PHD1-selective HIF hydroxylase inhibitors. FibroGen patents (US 9,409,892 B2, WO2013134660A1) explicitly claim compounds of formula (I) capable of inhibiting PHD1 enzyme activity selectively over PHD2 and/or PHD3, with selectivity ratios defined as IC₅₀(PHD2)/IC₅₀(PHD1) ≥5 [1]. While methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is not explicitly exemplified in these patents, its core 4-hydroxyisoquinoline-3-carboxylate structure aligns with the claimed scaffold [2]. Isoform-selective PHD1 inhibition is mechanistically linked to therapeutic applications in muscle degeneration, colitis, and ischemic protection, distinct from the pan-PHD inhibition profile of clinical agents like Roxadustat [3].

PHD1 selective inhibition HIF hydroxylase isoform selectivity

Synthetic Accessibility and Scaffold Derivatization: 7-Bromo Handle vs. Unsubstituted 4-Hydroxyisoquinolines

The 7-bromo substituent provides a defined synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) that is absent in unsubstituted 4-hydroxyisoquinoline-3-carboxylates. This enables modular diversification of the 7-position without de novo scaffold construction [1]. In contrast, methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate contains a fully elaborated aryl ether at the 7-position, precluding further diversification . The 7-bromo derivative thus occupies a strategic intermediate position between the bare scaffold and fully elaborated clinical leads, offering both a defined biological profile and a reactive handle for SAR expansion [2].

synthetic intermediate cross-coupling medicinal chemistry

Validated Application Scenarios for Methyl 7-Bromo-4-Hydroxyisoquinoline-3-Carboxylate Procurement


HIF Prolyl Hydroxylase (PHD) Mechanism-of-Action Studies Requiring Moderate-Potency Tool Compounds

Researchers investigating PHD biology in cellular models where potent HIF stabilization would confound phenotypic readouts should consider this compound. Its EC₅₀ of 5.8 μM in HIF1α transactivation assays [1] positions it as a moderate-affinity PHD ligand, in contrast to clinical PHIs like Roxadustat which exhibit nanomolar potency and drive supraphysiological HIF accumulation. This potency differential enables dose-response studies that probe graded HIF stabilization rather than binary on/off pharmacology, particularly valuable for transcriptomic analyses comparing partial vs. complete PHD inhibition .

Roxadustat Impurity Profiling and Analytical Method Validation for Regulatory Submissions

Analytical laboratories performing ICH Q3A/B-compliant impurity profiling of Roxadustat drug substance or drug product require this compound as an authentic reference standard. As a documented Roxadustat impurity [1], it is essential for HPLC method development, system suitability testing, and stability-indicating assay validation. Procurement at ≥95% purity with full Certificate of Analysis supports ANDA and DMF submissions where identity confirmation of process impurities is mandatory .

Monoamine Oxidase (MAO) Counter-Screening in PHD-Focused Chemical Biology Programs

The documented 2.5-fold MAO-A selectivity (IC₅₀ MAO-A = 23 μM; MAO-B = 58 μM) [1] provides critical off-target context for PHD inhibitor studies. Researchers observing phenotypic effects in neuronal or cardiovascular models can use these data to design appropriate MAO inhibitor controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) to deconvolve PHD-dependent vs. MAO-mediated mechanisms. This compound may also serve as a starting point for developing dual PHD/MAO pharmacological probes, though the micromolar potency limits direct therapeutic translation.

Medicinal Chemistry SAR Expansion via 7-Position Palladium-Catalyzed Diversification

Medicinal chemists building structure-activity relationship (SAR) libraries around the 4-hydroxyisoquinoline-3-carboxylate PHD inhibitor scaffold can leverage the 7-bromo substituent as a versatile late-stage diversification handle for Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions [1]. This enables systematic exploration of 7-aryl, 7-alkenyl, and 7-alkynyl analogs without requiring de novo synthesis of each derivative from advanced intermediates. The defined biological activity of the 7-bromo parent (EC₅₀ = 5.8 μM) provides a baseline potency reference for evaluating newly synthesized 7-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.